REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:13])[C:7]=1[C:8]1([C:11]#[N:12])[CH2:10][CH2:9]1.CC(C[AlH]CC(C)C)C.[BH4-].[Na+].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.CCOCC.CO>[F:13][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]1([CH2:11][NH2:12])[CH2:10][CH2:9]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1C1(CC1)C#N)F
|
Name
|
|
Quantity
|
69.2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
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Name
|
solid
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 30 min at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At −10° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled down to −65° C
|
Type
|
CUSTOM
|
Details
|
At −65° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 1 h at −50° C., after approximately 30 min a sudden and strong gas evolution
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
rose to −30° C
|
Type
|
EXTRACTION
|
Details
|
The pale yellow solution was extracted 3 times with Ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
that gave
|
Type
|
EXTRACTION
|
Details
|
extracted with 4N HCl
|
Type
|
FILTRATION
|
Details
|
The suspension was filtrated
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
The water layer from the filtrate was extracted 3 times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
a colorless mixture of oil and solid
|
Type
|
CUSTOM
|
Details
|
The mixture was triturated with Ether
|
Type
|
FILTRATION
|
Details
|
the solid was filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=C(C1C1(CC1)CN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.383 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |